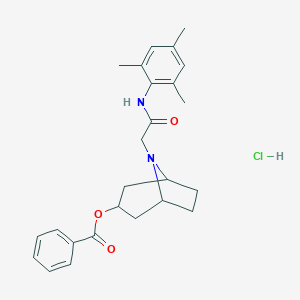

3-Benzoyloxynortropanoacetomesidide hydrochloride

Beschreibung

Calcium sulfite, also known as E226, is a chemical compound that is the calcium salt of sulfite with the formula CaSO₃·x(H₂O). It is commonly used as a food preservative and antioxidant. Calcium sulfite exists in two crystalline forms: the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O). All forms are white solids .

Eigenschaften

CAS-Nummer |

123202-97-1 |

|---|---|

Molekularformel |

C25H31ClN2O3 |

Molekulargewicht |

443 g/mol |

IUPAC-Name |

[8-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride |

InChI |

InChI=1S/C25H30N2O3.ClH/c1-16-11-17(2)24(18(3)12-16)26-23(28)15-27-20-9-10-21(27)14-22(13-20)30-25(29)19-7-5-4-6-8-19;/h4-8,11-12,20-22H,9-10,13-15H2,1-3H3,(H,26,28);1H |

InChI-Schlüssel |

KIAIISMPVMJDHZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |

Synonyme |

3-Benzoyloxynortropanoacetomesidide hydrochloride |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Calciumsulfit wird typischerweise durch die Reaktion von Schwefeldioxid (SO₂) mit Calciumhydroxid (Ca(OH)₂) oder Calciumcarbonat (CaCO₃) hergestellt. Die Reaktionen sind wie folgt:

Mit Calciumhydroxid: [ \text{SO}2 + \text{Ca(OH)}_2 \rightarrow \text{CaSO}_3 + \text{H}_2\text{O} ]

Mit Calciumcarbonat: [ \text{SO}_2 + \text{CaCO}_3 \rightarrow \text{CaSO}_3 + \text{CO}_2 ]

Industrielle Produktionsmethoden: Calciumsulfit wird in großem Maßstab durch Rauchgasentschwefelung (FGD) hergestellt. Dieser Prozess beinhaltet die Behandlung von Rauchgasen aus der Verbrennung fossiler Brennstoffe mit Calciumhydroxid oder Calciumcarbonat, um Schwefeldioxid zu entfernen, was zur Bildung von Calciumsulfit führt {_svg_2}.

Arten von Reaktionen:

Oxidation: Calciumsulfit kann zu Calciumsulfat (CaSO₄) oxidiert werden. [ \text{CaSO}3 + \frac{1}{2}\text{O}_2 \rightarrow \text{CaSO}_4 ]

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Sauerstoff (O₂) wird üblicherweise zur Oxidation von Calciumsulfit zu Calciumsulfat verwendet.

Reaktionsbedingungen: Die Oxidationsreaktion findet typischerweise in Gegenwart von Luft unter Umgebungsbedingungen statt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Calciumsulfit hat verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie:

Lebensmittelindustrie: Es wird als Konservierungsmittel und Antioxidans in Lebensmitteln wie Wein, Apfelwein, Fruchtsaft und Konserven von Obst und Gemüse verwendet.

Umweltanwendungen: Calciumsulfit wird in der Rauchgasentschwefelung verwendet, um Schwefeldioxidemissionen aus industriellen Prozessen zu reduzieren und so sauren Regen zu verhindern.

Papier- und Zellstoffindustrie: Es wird im Sulfitprozess zur Herstellung von Zellstoff verwendet.

5. Wirkmechanismus

Calciumsulfit wirkt als Antioxidans, indem es Sauerstoff entfernt und den oxidativen Abbau von Lebensmitteln verhindert. In der Rauchgasentschwefelung reagiert Calciumsulfit mit Schwefeldioxid zu Calciumsulfat und entfernt so Schwefeldioxid aus den Rauchgasen .

Ähnliche Verbindungen:

Calciumsulfat (CaSO₄):

Natriumsulfit (Na₂SO₃): Eine weitere Sulfitverbindung, die als Konservierungsmittel und Reduktionsmittel in verschiedenen industriellen Prozessen verwendet wird.

Einzigartigkeit: Calciumsulfit ist einzigartig in seiner Doppelrolle als Lebensmittelkonservierungsmittel und Umweltmittel zur Reduzierung von Schwefeldioxidemissionen. Seine Fähigkeit, zu Calciumsulfat (Gips) umgewandelt zu werden, macht es sowohl in industriellen als auch in Umweltanwendungen wertvoll .

Wirkmechanismus

Calcium sulfite acts as an antioxidant by scavenging oxygen and preventing oxidative degradation of food products. In flue gas desulfurization, calcium sulfite reacts with sulfur dioxide to form calcium sulfate, thereby removing sulfur dioxide from the flue gases .

Vergleich Mit ähnlichen Verbindungen

Calcium Sulfate (CaSO₄):

Sodium Sulfite (Na₂SO₃): Another sulfite compound used as a preservative and reducing agent in various industrial processes.

Uniqueness: Calcium sulfite is unique in its dual role as a food preservative and an environmental agent for reducing sulfur dioxide emissions. Its ability to be converted to calcium sulfate (gypsum) makes it valuable in both industrial and environmental applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.